molecular formula C19H22N4O B2375231 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine CAS No. 885446-91-3

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine

Cat. No.: B2375231
CAS No.: 885446-91-3
M. Wt: 322.412
InChI Key: QGLGNPCWSBQHAU-UHFFFAOYSA-N
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Description

This compound is a ligand for the Alpha1-Adrenergic Receptor . It’s part of a class of molecules that have been studied for their potential therapeutic applications in treating numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Molecular Structure Analysis

The molecular structure of this compound involves a 2-methoxyphenyl unit linked to a piperazine ring . The compound and its derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Mechanism of Action

The compound acts as a ligand for the Alpha1-Adrenergic Receptor . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .

Future Directions

The compound and its derivatives have been identified as promising lead compounds for further investigation as potential alpha1-adrenergic receptor antagonists . This suggests that future research could focus on these compounds and their potential therapeutic applications.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-24-18-7-3-2-6-17(18)22-12-10-21(11-13-22)14-16-15-23-9-5-4-8-19(23)20-16/h2-9,15H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGNPCWSBQHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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